methyl (5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoate
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Overview
Description
Arachidonic Acid-13C5 methyl ester is a labeled form of arachidonic acid methyl ester, where five carbon atoms are replaced with the isotope carbon-13. This compound is primarily used as an internal standard for the quantification of arachidonic acid methyl ester in various biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arachidonic Acid-13C5 methyl ester is synthesized by esterifying arachidonic acid with methanol in the presence of a catalyst. The reaction typically involves the use of sulfuric acid or hydrochloric acid as a catalyst under reflux conditions. The labeled carbon-13 atoms are introduced during the synthesis of the arachidonic acid precursor, which is then esterified to form the final product .
Industrial Production Methods
Industrial production of Arachidonic Acid-13C5 methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the incorporation of the carbon-13 isotope and achieve high yields and purity. The product is then purified through techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Arachidonic Acid-13C5 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to arachidonic acid.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Arachidonic acid.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Arachidonic Acid-13C5 methyl ester is widely used in scientific research, including:
Chemistry: As an internal standard for the quantification of arachidonic acid in complex mixtures.
Biology: To study the metabolism and pathways involving arachidonic acid in cells and tissues.
Medicine: In research related to inflammation, cardiovascular diseases, and other conditions where arachidonic acid plays a role.
Industry: In the development of pharmaceuticals and nutraceuticals that involve arachidonic acid derivatives
Mechanism of Action
Arachidonic Acid-13C5 methyl ester exerts its effects by serving as a precursor to various bioactive lipids, including prostaglandins, thromboxanes, and leukotrienes. These lipids are involved in numerous physiological processes such as inflammation, platelet aggregation, and immune responses. The labeled compound allows researchers to trace and quantify these pathways accurately .
Comparison with Similar Compounds
Similar Compounds
Methyl arachidonate: The unlabeled version of Arachidonic Acid-13C5 methyl ester.
Ethyl arachidonate: An esterified form of arachidonic acid with an ethyl group instead of a methyl group.
Uniqueness
Arachidonic Acid-13C5 methyl ester is unique due to the incorporation of carbon-13 isotopes, which makes it an invaluable tool for quantitative analysis in mass spectrometry. This isotopic labeling allows for precise tracking and quantification of metabolic pathways involving arachidonic acid .
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
323.46 g/mol |
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i17+1,18+1,19+1,20+1,21+1 |
InChI Key |
OFIDNKMQBYGNIW-NWZHNIRKSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
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